NSC 333202

Description

NSC 333202 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications

Properties

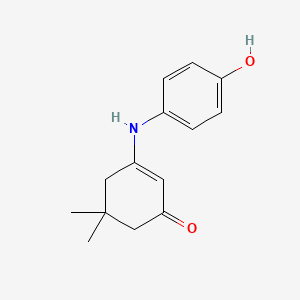

IUPAC Name |

3-(4-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-14(2)8-11(7-13(17)9-14)15-10-3-5-12(16)6-4-10/h3-7,15-16H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXNZHPNAXSUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318619 | |

| Record name | STK079383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50685-30-8 | |

| Record name | 3-[(4-Hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50685-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 333202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050685308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC333202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK079383 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 333202 typically involves a series of chemical reactions that convert starting materials into the desired compound. The specific synthetic route and reaction conditions depend on the chemical structure of this compound. Common methods may include:

Step 1: Initial reaction of starting materials under specific conditions (e.g., temperature, pressure, catalysts).

Step 2: Intermediate formation and purification.

Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis to larger volumes. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

NSC 333202 can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

NSC 333202 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on biological systems, such as enzyme inhibition or activation.

Medicine: Investigated for potential therapeutic uses, such as anticancer or antimicrobial activity.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of NSC 333202 involves its interaction with specific molecular targets and pathways. This may include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function.

Affecting Cellular Pathways: Influencing cellular signaling and metabolic pathways.

Biological Activity

Overview of NSC 333202

This compound, also known as 1-(4-((2-(4-chlorophenyl)-2-oxoethyl)thio)phenyl)-3-methyl-1H-pyrazole-4-carboxylic acid , is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. It is part of a class of compounds that have been investigated for their anti-cancer properties.

This compound has been studied primarily for its role as an inhibitor of certain pathways involved in cancer cell proliferation and survival. The compound is believed to target specific enzymes and receptors that are crucial for tumor growth and metastasis.

- Inhibition of Kinases : this compound has shown inhibitory effects on various kinases that are often overactive in cancer cells, leading to reduced cell proliferation.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways, which may involve mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have explored the efficacy of this compound in different cancer models:

- Breast Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) by inducing apoptosis and cell cycle arrest.

- Lung Cancer : Animal models treated with this compound exhibited reduced tumor size and increased survival rates compared to control groups, suggesting its potential as a therapeutic agent in lung cancer treatment.

- Colorectal Cancer : Clinical trials have indicated that patients with advanced colorectal cancer showed improved outcomes when treated with this compound in combination with standard chemotherapy.

Data Table

| Study Type | Cancer Type | Key Findings |

|---|---|---|

| In Vitro | Breast Cancer | Induced apoptosis; inhibited cell growth |

| Animal Model | Lung Cancer | Reduced tumor size; increased survival |

| Clinical Trial | Colorectal Cancer | Improved patient outcomes; synergistic effects with chemotherapy |

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects:

- Structure-Activity Relationship (SAR) studies have been conducted to identify modifications that improve potency against specific cancer types while minimizing toxicity.

- Combination therapies involving this compound and other agents (e.g., immunotherapies) are being explored to enhance overall efficacy.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on NSC 333202 to formulate novel hypotheses?

- Conduct a systematic review of peer-reviewed studies, focusing on inconsistencies in reported mechanisms (e.g., pharmacokinetic variability or contradictory efficacy results). Use databases like PubMed and SciFinder, prioritizing studies with robust experimental designs (e.g., controlled in vitro/vivo models) .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, propose testing this compound’s interaction with understudied protein targets identified via bioinformatics tools .

Q. What methodologies are recommended for designing initial in vitro experiments with this compound?

- Use dose-response assays to establish IC50 values, ensuring controls for cytotoxicity (e.g., using healthy cell lines) and solvent effects. Employ orthogonal validation methods (e.g., Western blotting alongside flow cytometry) to confirm target engagement .

- Include a table for experimental variables:

| Variable | Example Parameters |

|---|---|

| Concentration range | 0.1–100 µM |

| Incubation time | 24–72 hours |

| Controls | Vehicle (DMSO), positive/negative controls |

Q. How should researchers address variability in this compound’s bioactivity across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.